molecular formula C15H9NO4S B6404548 4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid CAS No. 1261911-53-8

4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid

Cat. No.: B6404548
CAS No.: 1261911-53-8
M. Wt: 299.3 g/mol
InChI Key: XYPPHFNTNZNFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid is a compound that features a benzo[b]thiophene moiety attached to a nitrobenzoic acid framework. This compound is part of the larger family of benzothiophene derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid typically involves the coupling of benzo[b]thiophene derivatives with nitrobenzoic acid precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where benzo[b]thiophene-2-boronic acid reacts with 2-nitrobenzoic acid under basic conditions . The reaction is usually carried out in a solvent like toluene or ethanol, with a base such as sodium carbonate, and a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products:

Scientific Research Applications

4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities . The benzo[b]thiophene moiety can also interact with biological membranes or proteins, affecting their function.

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-boronic acid
  • 2-Nitrobenzoic acid
  • 4-Aminobenzo[b]thiophene

Comparison: 4-[Benzo(b)thiophen-2-yl]-2-nitrobenzoic acid is unique due to the presence of both the benzo[b]thiophene and nitrobenzoic acid moieties, which confer distinct chemical and biological properties. Compared to benzo[b]thiophene-2-boronic acid, it has a nitro group that can participate in additional chemical reactions, such as reduction and substitution.

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4S/c17-15(18)11-6-5-10(7-12(11)16(19)20)14-8-9-3-1-2-4-13(9)21-14/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPPHFNTNZNFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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